

An In-Depth Technical Guide to Chlorotitanium Triisopropoxide: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *Chlorotitanium triisopropoxide*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotitanium triisopropoxide, a versatile organotitanium reagent, plays a pivotal role in modern organic synthesis. Its unique reactivity and selectivity have established it as a valuable tool in the construction of complex molecular architectures, including those found in pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the molecular and physical properties of **chlorotitanium triisopropoxide**, detailed experimental protocols for its synthesis, and a summary of its key applications in organic chemistry, with a particular focus on its utility in the development of novel therapeutic agents.

Molecular and Physical Properties

Chlorotitanium triisopropoxide, with the chemical formula $C_9H_{21}ClO_3Ti$, is a monomeric titanium alkoxide.^[1] Its molecular structure consists of a central titanium atom bonded to one chlorine atom and three isopropoxide groups. The key physicochemical properties of this

compound are summarized in the table below, providing essential data for its handling and use in experimental setups.

Property	Value	Reference
Molecular Formula	C ₉ H ₂₁ ClO ₃ Ti	[1]
Molecular Weight	260.58 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid or low-melting solid	[1]
Melting Point	35-40 °C	[1]
Boiling Point	63-66 °C at 0.1 mmHg	[1]
Density	1.091 g/mL at 25 °C	[1]
Solubility	Soluble in most nonprotic organic solvents (e.g., Et ₂ O, THF, CH ₂ Cl ₂ , toluene, hexanes)	[1]
Sensitivity	Moisture sensitive	[1]

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of **chlorotitanium triisopropoxide**. While comprehensive spectral assignments are not extensively documented in all public databases, the following provides an overview of expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show signals corresponding to the isopropoxide ligands. The methine proton (CH) would appear as a septet, and the methyl protons (CH₃) as a doublet, due to spin-spin coupling.
- ¹³C NMR:** The carbon NMR spectrum should display two distinct signals for the isopropoxide groups: one for the methine carbon and one for the methyl carbons.[2] The chemical shifts

would be in the typical range for alkoxy ligands attached to a metal center.

Note: Detailed, experimentally verified chemical shifts and coupling constants are not consistently available in the public domain. Researchers should perform their own NMR analysis for confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **chlorotitanium triisopropoxide** is characterized by the vibrational modes of its constituent bonds. Key expected absorptions include:

Wavenumber Range (cm ⁻¹)	Vibrational Mode
~2970-2870	C-H stretching of the isopropoxide groups
~1170-1130	C-O stretching of the isopropoxide groups
~1000-950	Ti-O stretching
Below 600	Ti-Cl stretching

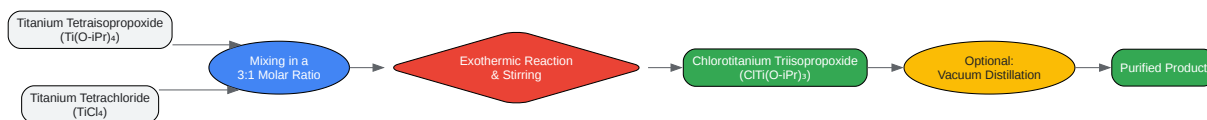
Note: The exact peak positions can be influenced by the physical state of the sample and the presence of any impurities.

Experimental Protocols: Synthesis of Chlorotitanium Triisopropoxide

The most common and straightforward synthesis of **chlorotitanium triisopropoxide** involves the redistribution reaction between titanium tetraisopropoxide and titanium tetrachloride.

Synthesis Workflow

The logical flow of the synthesis is depicted in the following diagram:



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Caption: Synthesis of **Chlorotitanium Triisopropoxide**.

Detailed Experimental Procedure

Materials:

- Titanium tetraisopropoxide ($\text{Ti}(\text{O-iPr})_4$)
- Titanium tetrachloride (TiCl_4)
- Anhydrous, inert solvent (e.g., hexane or toluene) - optional
- Schlenk line or glovebox for inert atmosphere operations
- Magnetic stirrer and stir bar
- Distillation apparatus (for purification)

Procedure:

- Inert Atmosphere: All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the reagents and product.
- Charging the Reaction Vessel: To a reaction flask equipped with a magnetic stir bar, add titanium tetraisopropoxide.
- Addition of Titanium Tetrachloride: While stirring, slowly add titanium tetrachloride to the titanium tetraisopropoxide in a 1:3 molar ratio ($\text{TiCl}_4:\text{Ti}(\text{O-iPr})_4$). The addition is exothermic

and should be done carefully, potentially with external cooling to control the temperature.

- Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature for a period of time (e.g., 1-2 hours) to ensure complete reaction.
- Product Isolation: The resulting **chlorotitanium triisopropoxide** can often be used in situ without further purification. For applications requiring high purity, the product can be purified by vacuum distillation.

Applications in Organic Synthesis and Drug Development

Chlorotitanium triisopropoxide is a versatile reagent with a wide range of applications in organic synthesis, stemming from its ability to act as a Lewis acid and a precursor to other titanium species.

Carbon-Carbon and Carbon-Nitrogen Bond Formation

Chlorotitanium triisopropoxide is extensively used to mediate the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules.[3] It is a key reagent in the Kulinkovich reaction for the synthesis of cyclopropanols from esters and Grignard reagents.[4] Furthermore, it facilitates the diastereoselective addition of nucleophiles to carbonyls and imines.

Total Synthesis of Natural Products

The unique reactivity of **chlorotitanium triisopropoxide** has been harnessed in the total synthesis of several complex natural products. For instance, it has been employed in the synthesis of dictyostatin-1, a potent anticancer agent, and (-)-7-demethylpericidin A1.[3] These syntheses often leverage the ability of the reagent to promote stereoselective cyclization reactions.

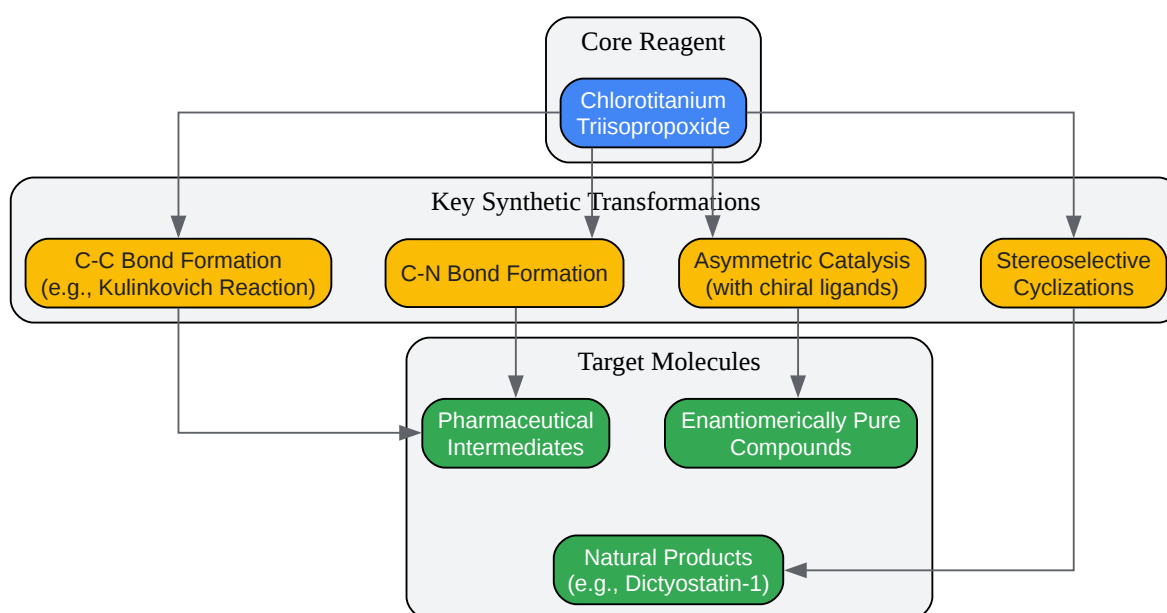
Asymmetric Synthesis

In the presence of chiral ligands, **chlorotitanium triisopropoxide** can be used to generate chiral titanium complexes that catalyze a variety of asymmetric transformations. This is of

particular importance in drug development, where the synthesis of enantiomerically pure compounds is often required.

Logical Relationships in Application

The utility of **chlorotitanium triisopropoxide** in synthesis can be visualized as a branching pathway from the core reagent to various synthetic transformations and ultimately to complex molecular targets.



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Caption: Applications of **Chlorotitanium Triisopropoxide**.

Conclusion

Chlorotitanium triisopropoxide is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its ease of preparation, coupled with its broad range of reactivity

and selectivity, makes it an indispensable tool for the construction of complex organic molecules. For researchers and professionals in drug development, a thorough understanding of the properties and applications of this reagent is essential for the design and execution of efficient and innovative synthetic strategies. Further research into the development of novel catalytic systems based on **chlorotitanium triisopropoxide** holds the promise of even more powerful synthetic methodologies in the future.

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